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Compound of Interest
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Compound Name: d
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Cat. No.: B1387069

An In-Depth Technical Guide to (4-Isobutyramidophenyl)boronic acid for Advanced
Research and Drug Development

Introduction

(4-1sobutyramidophenyl)boronic acid is a specialized arylboronic acid that has garnered
significant attention in the fields of medicinal chemistry and organic synthesis. Its unique
structural features, combining a boronic acid moiety with an isobutyramide group, make it a
valuable building block for the synthesis of complex organic molecules, particularly in the
development of targeted therapeutics. Boronic acids, as a class, are recognized for their
versatile reactivity, stability, and relatively low toxicity, which allows for their degradation into
boric acid, a naturally occurring compound.[1] This guide provides a comprehensive overview
of (4-Isobutyramidophenyl)boronic acid, detailing its chemical properties, synthesis, and
critical applications for researchers, scientists, and professionals in drug development.

Compound Profile and Physicochemical Properties

(4-1sobutyramidophenyl)boronic acid is primarily utilized as a synthetic intermediate. Its CAS
number is 874219-50-8.[2][3] The presence of the boronic acid group makes it a key participant
in palladium-catalyzed cross-coupling reactions, while the isobutyramide tail can be crucial for
modulating pharmacokinetic properties or for specific interactions with biological targets.

Key Identifiers and Properties
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Property Value Source
CAS Number 874219-50-8 [2][3]
(4-
IUPAC Name Isobutyramidophenyl)boronic [3]
acid
Chemical Formula C10H14BNO3 [31[4]
Molecular Weight 207.04 g/mol [4]

N-4-Boronophenyl

isobutyramide, 4-

Synonyms [3]
ISOBUTYRAMIDOBENZENEB
ORONIC ACID

Appearance Typically a solid N/A

Storage 2-8°C, under inert gas [4]

Chemical Structure
The structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)z] and an

isobutyramide group [-NHC(O)CH(CH?s)2] at the para position.

Caption: Chemical structure of (4-lsobutyramidophenyl)boronic acid.

Synthesis Pathway

While various methods exist for the synthesis of arylboronic acids, a common and efficient
laboratory-scale approach for preparing (4-Isobutyramidophenyl)boronic acid involves the
acylation of a commercially available aminophenylboronic acid precursor. This method offers
high yields and good functional group tolerance.

Proposed Synthetic Workflow: Acylation of 4-
Aminophenylboronic Acid

The synthesis can be achieved by reacting 4-aminophenylboronic acid with isobutyryl chloride
in the presence of a base to neutralize the HCI byproduct.
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Start Materials:
- 4-Aminophenylboronic Acid
- Isobutyryl Chloride
- Base (e.g., Pyridine or Triethylamine)
- Solvent (e.g., THF or DCM)

i

Reaction Step:
Dissolve 4-aminophenylboronic acid and base in solvent.
Cool mixture to 0°C.

Add isobutyryl chloride dropwise.

'

Aqueous Workup:
Quench reaction with water.
Acidify with dilute HCI.
Extract with an organic solvent (e.g., Ethyl Acetate).

'

Purification:
Dry organic layer (e.g., with NazSOa).
Concentrate under reduced pressure.
Recrystallize or perform column chromatography.

Click to download full resolution via product page

Caption: General workflow for the synthesis of (4-Isobutyramidophenyl)boronic acid.
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Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard acylation methods for
aminophenylboronic acids.

o Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve 4-aminophenylboronic acid (1.0 eq) and a suitable base such as triethylamine (1.5
eq) in anhydrous tetrahydrofuran (THF).

o Reagent Addition: Cool the stirred solution to 0°C using an ice bath. Add isobutyryl chloride
(1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the temperature remains below
5°C.

e Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the
reaction progress using thin-layer chromatography (TLC).

e Workup: Upon completion, quench the reaction by adding water. Acidify the mixture to a pH
of ~3-4 with 1M HCI.

o Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl
acetate (3x).

 Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium
sulfate (Na2S0Oea). Filter the drying agent and concentrate the solvent under reduced pressure
to yield the crude product. Further purification can be achieved by recrystallization from an
appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on
silica gel.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the
formation of carbon-carbon bonds between an organoboron compound and an organohalide.[5]
This reaction is extensively used in pharmaceutical manufacturing due to its high efficiency,
mild reaction conditions, and broad functional group tolerance.[6][7] (4-
Isobutyramidophenyl)boronic acid is an excellent coupling partner for introducing the
isobutyramidophenyl moiety onto various molecular scaffolds.
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Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and
reductive elimination.[8]

Reductive Elimination

Oxidative Addition Pd(0)L>

R1-X %

Transmetalation

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
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General Experimental Protocol: Suzuki-Miyaura
Coupling

This protocol describes a general method for the palladium-catalyzed coupling of (4-

Isobutyramidophenyl)boronic acid with an aryl halide (Ar-X).

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0
eq), (4-Isobutyramidophenyl)boronic acid (1.2-1.5 eq), and a base (e.g., K2COs or KsPOa,
2.0-3.0 eq).[5]

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas
(e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free
environment.

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.qg.,
Pd(PPhs)4, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., 1,4-
Dioxane/H20 4:1, or DMF) via syringe.[5]

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100
°C) and stir the mixture vigorously until the starting material is consumed (monitored by TLC
or LC-MS).

Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with
water and extract with an organic solvent. The combined organic layers are washed, dried,
and concentrated. The crude product is then purified by column chromatography or
recrystallization.

Typical Suzuki-Miyaura Reaction Conditions

The choice of catalyst, base, and solvent is critical for the success of the coupling reaction and

can be optimized for specific substrates.
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Role in Medicinal Chemistry and Drug Discovery

The boronic acid functional group is a key pharmacophore in modern drug design.[10] It acts
as a Lewis acid and can form reversible covalent bonds with diol-containing molecules, such as
sugars, or with the hydroxyl group of serine residues in the active sites of enzymes.[11] This
unique binding mechanism has been exploited to design highly potent and selective enzyme
inhibitors.

Application as a Proteasome Inhibitor Precursor

(4-1sobutyramidophenyl)boronic acid is a crucial intermediate in the synthesis of
proteasome inhibitors, a class of drugs used to treat certain cancers, most notably multiple
myeloma.[4] The proteasome is a cellular complex responsible for degrading proteins; its
inhibition leads to the accumulation of regulatory proteins, triggering apoptosis (programmed
cell death) in cancer cells.[1] The groundbreaking drug Bortezomib (Velcade®) is a dipeptidyl
boronic acid that serves as a potent proteasome inhibitor.[12] The isobutyramide portion of (4-
Isobutyramidophenyl)boronic acid can be analogous to side chains in peptide-based
inhibitors, contributing to binding affinity and specificity.
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Mechanism of Boronic Acid-Based Enzyme Inhibition

The boron atom in the boronic acid group is electrophilic and readily attacked by the
nucleophilic hydroxyl group of a serine residue in an enzyme's active site. This forms a stable,
tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.

Enzyme Active Site

: R-B(OH):
Serine-OH (Boronic Acid)
\\
‘\
\ Nucleophilic
\ Attack

Tetrahedral Boronate Adduct
(Reversible Complex)

Click to download full resolution via product page

Caption: Interaction of a boronic acid with a serine residue in an enzyme active site.

Conclusion

(4-1sobutyramidophenyl)boronic acid is a highly valuable and versatile chemical
intermediate with significant applications in both synthetic organic chemistry and
pharmaceutical drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-
coupling reaction allows for the efficient construction of complex biaryl systems. Furthermore,
its role as a key building block for boronic acid-based drugs, particularly proteasome inhibitors,
underscores its importance to medicinal chemists. A thorough understanding of its properties,
synthesis, and reactivity empowers researchers to leverage this compound in the development
of novel therapeutics and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1387069?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.bldpharm.com/products/874219-50-8.html
https://www.pschemicals.com/index.php?p=product&CAS_nr=874219-50-8&id=671078
https://www.myskinrecipes.com/shop/th/enzyme-inhibitor-intermediates/200918-4-isobutyramidophenylboronic-acid.html
https://www.benchchem.com/pdf/Protocol_for_Suzuki_Miyaura_Coupling_with_5_Bromonicotinic_Acid_Synthesis_of_5_Aryl_Nicotinic_Acid_Derivatives.pdf
https://pubs.acs.org/doi/10.1021/jo051501b
https://pubs.rsc.org/en/content/articlehtml/2015/sc/c4sc02148g
https://pubs.rsc.org/en/content/articlehtml/2015/sc/c4sc02148g
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-aryl-boronic-acids-with-1a-a-aReaction_fig2_361278480
https://pubmed.ncbi.nlm.nih.gov/32302879/
https://en.wikipedia.org/wiki/Boronic_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.benchchem.com/product/b1387069#4-isobutyramidophenyl-boronic-acid-cas-number-and-structure
https://www.benchchem.com/product/b1387069#4-isobutyramidophenyl-boronic-acid-cas-number-and-structure
https://www.benchchem.com/product/b1387069#4-isobutyramidophenyl-boronic-acid-cas-number-and-structure
https://www.benchchem.com/product/b1387069#4-isobutyramidophenyl-boronic-acid-cas-number-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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